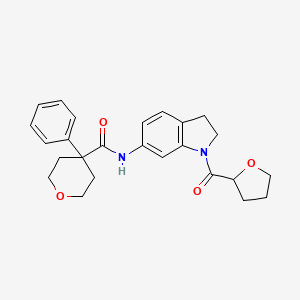
4-フェニル-N-(1-(テトラヒドロフラン-2-カルボニル)インドリン-6-イル)テトラヒドロ-2H-ピラン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
BenchChem offers high-quality 4-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性
The compound 4-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The structure of the compound can be summarized as follows:
- Core Structure : The compound features an indolin moiety linked to a tetrahydrofuran ring and a tetrahydropyran carboxamide group.
- Functional Groups : It contains a phenyl group and a carbonyl functionality, which may play critical roles in its biological interactions.
The biological activity of 4-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide is hypothesized to involve:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : It could influence various signaling pathways, potentially leading to therapeutic effects in diseases such as cancer or metabolic disorders.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The following table summarizes potential activities based on structure-activity relationships (SAR):
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of similar indolin derivatives on cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction. The proposed mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, suggesting that 4-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide may exhibit similar properties .
- Anti-inflammatory Properties : Another research effort focused on related compounds that showed promise in reducing markers of inflammation in vitro. These compounds were found to inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses .
- Antimicrobial Activity : Preliminary studies indicated that derivatives of tetrahydrofuran-containing compounds exhibited antimicrobial activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis .
特性
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c28-23(22-7-4-14-31-22)27-13-10-18-8-9-20(17-21(18)27)26-24(29)25(11-15-30-16-12-25)19-5-2-1-3-6-19/h1-3,5-6,8-9,17,22H,4,7,10-16H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCNDSAOXJTOEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














